molecular formula C19H18FN3O4S B2684461 2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one CAS No. 573938-97-3

2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No. B2684461
CAS RN: 573938-97-3
M. Wt: 403.43
InChI Key: JCLPGYGJSIWNCO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzothiazolone group, which is a type of heterocyclic compound. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one have shown promising antimicrobial activity. For instance, synthesized fluorinated benzothiazolo imidazole compounds demonstrated significant anti-microbial effects, highlighting the potential for such compounds in treating microbial infections (Sathe et al., 2011). Further, novel benzimidazole, benzoxazole, and benzothiazole derivatives were prepared and exhibited excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains, underscoring the versatility of these compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Antitumor Activity

The antitumor potential of related compounds has also been extensively studied. Fluorinated 2-(4-aminophenyl)benzothiazoles were found to be potently cytotoxic in vitro against sensitive human breast cancer cell lines, highlighting their potential in cancer therapy (Hutchinson et al., 2001). Furthermore, water-soluble prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles were synthesized, addressing formulation and bioavailability issues and showing promising pharmaceutical properties for parenteral administration in clinical settings (Hutchinson et al., 2002).

Sensing and Detection Applications

Compounds with a benzothiazole core have been utilized in the development of fluorescent sensors for detecting toxic chemicals such as oxalyl chloride and phosgene. A particular study designed a fluorescent sensor that operates in a “turn-on” mode for the selective detection of these chemicals, highlighting the utility of benzothiazole derivatives in environmental and safety monitoring applications (Zhang et al., 2017).

Mechanism of Action

    Target of Action

    Compounds with a piperazine moiety, like “2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one”, often interact with various neurotransmitter receptors in the nervous system, particularly serotonin and dopamine receptors .

    Mode of Action

    The interaction of “this compound” with its targets could lead to changes in the activity of these receptors, potentially altering neurotransmission and leading to various physiological effects .

    Biochemical Pathways

    The exact biochemical pathways affected by “this compound” would depend on its specific targets and their roles in cellular signaling. It could potentially influence pathways related to neurotransmission, given its structural features .

    Result of Action

    The molecular and cellular effects of “this compound” would be determined by its mode of action and the specific biochemical pathways it affects .

properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c20-15-6-2-3-7-16(15)21-9-11-22(12-10-21)18(24)13-23-19(25)14-5-1-4-8-17(14)28(23,26)27/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLPGYGJSIWNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
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2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
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2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
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2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
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2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 6
2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one

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